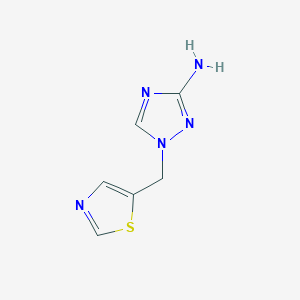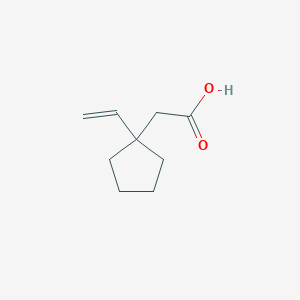![molecular formula C10H15N5 B13227924 2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13227924.png)
2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with a unique structure that combines a pyrrolo and pyrimidine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyrrolo[2,3-d]pyrimidine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
化学反应分析
Types of Reactions: 2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antitubercular agent and other therapeutic uses.
Industry: It may be used in the development of new materials with specific properties
作用机制
The mechanism of action of 2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, in its role as an antitubercular agent, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
- 4-aminopyrrolo[2,3-d]pyrimidine
- tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Comparison: Compared to these similar compounds, 2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific hydrazinyl functional group, which can impart different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
属性
分子式 |
C10H15N5 |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
(2-tert-butyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H15N5/c1-10(2,3)9-13-7-6(4-5-12-7)8(14-9)15-11/h4-5H,11H2,1-3H3,(H2,12,13,14,15) |
InChI 键 |
WHLQLZQAOAUSRV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC2=C(C=CN2)C(=N1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


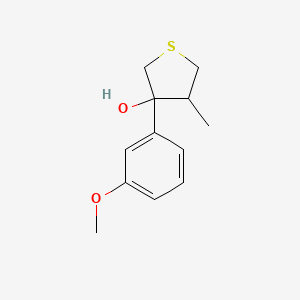

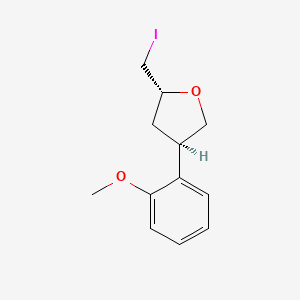
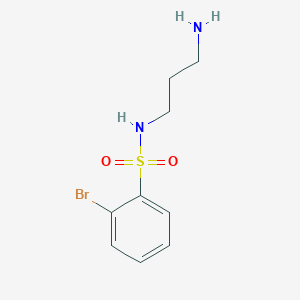
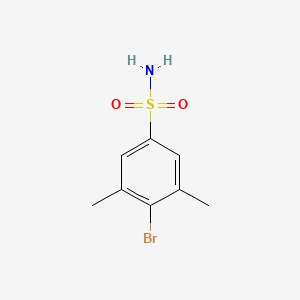
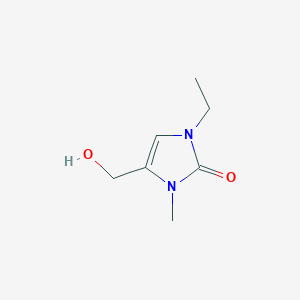
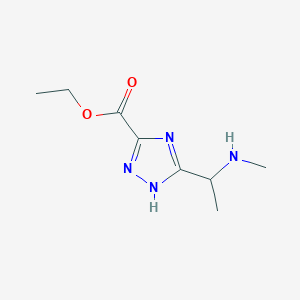
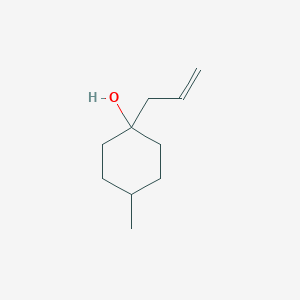
![4,4,6,6-Tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13227898.png)
![tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13227920.png)

![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13227925.png)
